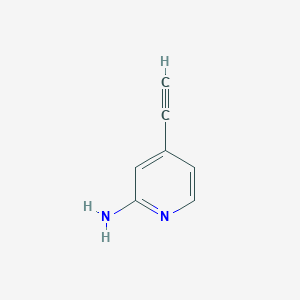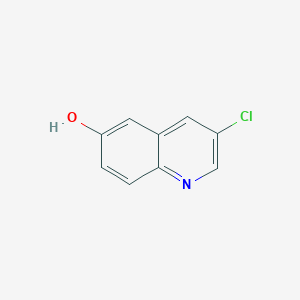
3-Chloroquinolin-6-ol
Übersicht
Beschreibung
3-Chloroquinolin-6-ol is a heterocyclic compound . It has a molecular formula of C9H6ClNO .
Synthesis Analysis
The synthesis of quinoline derivatives, including 3-Chloroquinolin-6-ol, has been a subject of research. Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 3-Chloroquinolin-6-ol is characterized by a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives, including 3-Chloroquinolin-6-ol, have been used in various chemical reactions. The chemical reactions of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring .Physical And Chemical Properties Analysis
3-Chloroquinolin-6-ol has a molecular weight of 179.6 g/mol . Other physical and chemical properties such as density, melting point, boiling point, and flash point are not available in the retrieved sources .Wissenschaftliche Forschungsanwendungen
Antiviral and Antimalarial Properties
Research on chloroquine and its analogs, such as 3-Chloroquinolin-6-ol, has demonstrated significant antiviral effects against a range of viruses, including flaviviruses, retroviruses, and coronaviruses. This includes well-studied effects against HIV replication and potential applications in treating diseases like AIDS and severe acute respiratory syndrome (SARS) (Savarino et al., 2003). Moreover, the anti-malarial effects of chloroquine, which shares a similar quinoline backbone with 3-Chloroquinolin-6-ol, have been well documented, suggesting its role in malaria prophylaxis and treatment (Solomon & Lee, 2009).
Cancer Therapies Enhancement
Chloroquine and its derivatives have been studied for their potential to enhance the efficacy of cancer therapies. These compounds are known to sensitize cancer cells to chemotherapy and radiation treatments, acting through mechanisms independent of autophagy inhibition. This has led to their investigation as adjuvant therapies in cancer treatment protocols (Maycotte et al., 2012).
Antibacterial and Antimicrobial Activities
The synthesis and evaluation of derivatives of quinolines, including those related to 3-Chloroquinolin-6-ol, have shown promising antibacterial and antimicrobial activities. These compounds have been tested against various strains, including drug-resistant bacteria such as ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), showing significant potential as new antimicrobial agents (Arshad et al., 2022).
Anti-corrosion Applications
Research has also explored the application of 8-hydroxyquinoline derivatives, which are structurally related to 3-Chloroquinolin-6-ol, in corrosion inhibition for metals in acidic mediums. These studies highlight the potential of quinoline derivatives in protecting metals against corrosion, contributing to the development of more effective anti-corrosion agents (Douche et al., 2020).
Molecular Detection and Sensing
3-Chloroquinolin-6-ol and its derivatives have been utilized in developing sensors for detecting harmful substances, including nerve agent mimics. These chemosensors exploit the phosphorylation and protonation reactions of quinolin oximes with organophosphorus compounds, showcasing the versatility of quinoline derivatives in chemical detection and environmental monitoring (Cai et al., 2017).
Safety And Hazards
Zukünftige Richtungen
The future directions of research on 3-Chloroquinolin-6-ol could involve the development of new synthesis protocols and the investigation of new structural prototypes with more effective biological and pharmaceutical activities . The potential applications of 3-Chloroquinolin-6-ol in industrial and synthetic organic chemistry could also be explored .
Eigenschaften
IUPAC Name |
3-chloroquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUCTMVWDCGGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620159 | |
| Record name | 3-Chloroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroquinolin-6-ol | |
CAS RN |
696612-04-1 | |
| Record name | 3-Chloroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

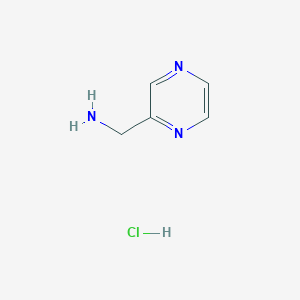
![1-[Pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]pyridin-2-one hexafluorophosphate](/img/structure/B1591976.png)
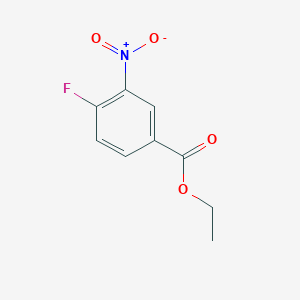
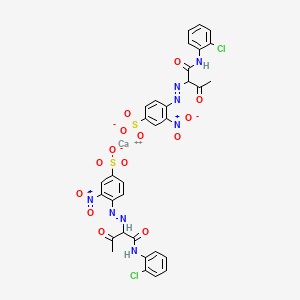
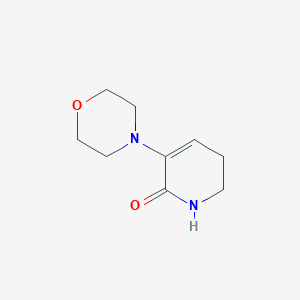
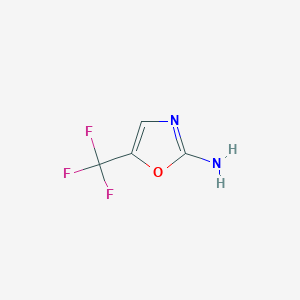
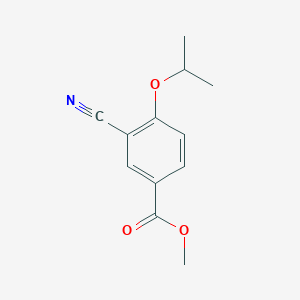
![2-Chloro-5,7-difluorobenzo[D]thiazole](/img/structure/B1591989.png)
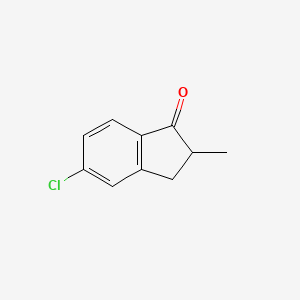
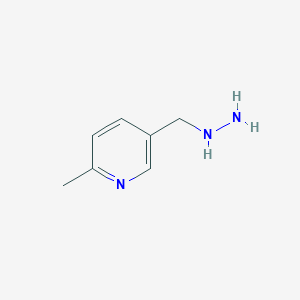
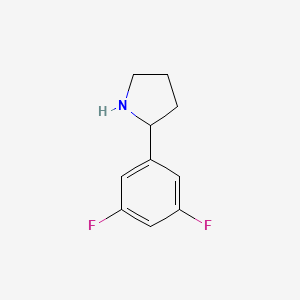
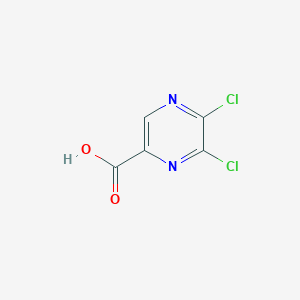
![Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide](/img/structure/B1591996.png)
